![molecular formula C10H7Cl2NO3 B1635111 (Z)-4-((3,4-dichlorophenyl)amino)-4-oxobut-2-enoic acid CAS No. 21395-61-9](/img/structure/B1635111.png)
(Z)-4-((3,4-dichlorophenyl)amino)-4-oxobut-2-enoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common method used in the synthesis of similar compounds . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Scientific Research Applications
Inhibitors of Kynurenine-3-Hydroxylase
A study highlights the synthesis of compounds including (Z)-4-((3,4-dichlorophenyl)amino)-4-oxobut-2-enoic acid as potent inhibitors of the kynurenine-3-hydroxylase enzyme. These inhibitors are relevant in the context of neuroprotection, suggesting potential applications in treating neurological disorders (Drysdale et al., 2000).
Synthesis of Unnatural α-Amino Acids and Heterocycles
This compound has been utilized in the synthesis of unnatural α-amino acids and various heterocycles. These synthesized molecules hold potential in developing new bases of nucleoside moieties, which are crucial in the study and development of new pharmaceutical agents (El-Hashash & Rizk, 2013).
Crystal Structure Analysis
Research has been conducted to understand the crystal structure of molecules closely related to this compound. Understanding their molecular and crystal structure can inform the design of new compounds with specific physical and chemical properties (Lo & Ng, 2009).
Synthesis of Baclofen Derivatives
The compound has been explored for synthesizing unsaturated baclofen derivatives. Baclofen is a significant pharmaceutical agent, and synthesizing its derivatives could lead to the development of new drugs with improved properties or novel applications (Allan & Tran, 1981).
DNA Interaction and Biological Activities
A study involving a derivative of this compound, 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, revealed its interaction with DNA and its effectiveness as an antioxidant, comparable to ascorbic acid. This research suggests potential applications in antitumor therapy and as antioxidants (Sirajuddin et al., 2015).
properties
IUPAC Name |
(Z)-4-(3,4-dichloroanilino)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYKNYVBUCMJOG-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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